molecular formula C14H11ClN2O3S B4397804 2-chloro-N-[3-(methylthio)phenyl]-4-nitrobenzamide

2-chloro-N-[3-(methylthio)phenyl]-4-nitrobenzamide

Cat. No. B4397804
M. Wt: 322.8 g/mol
InChI Key: VFUIMDAFTHSJCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[3-(methylthio)phenyl]-4-nitrobenzamide, also known as MNBA, is a synthetic compound that has been widely used in scientific research. This chemical compound is a member of the benzamide family and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

2-chloro-N-[3-(methylthio)phenyl]-4-nitrobenzamide has been used in various scientific research applications, including cancer research, neuropharmacology, and drug discovery. It has been found to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to have neuroprotective effects against oxidative stress and excitotoxicity, making it a potential candidate for the treatment of neurodegenerative diseases. In addition, this compound has been used in drug discovery as a lead compound for the development of new drugs.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(methylthio)phenyl]-4-nitrobenzamide is not fully understood. However, it has been suggested that this compound may exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been shown to activate the Nrf2/ARE pathway, which is involved in the cellular defense against oxidative stress. The neuroprotective effects of this compound may be due to its ability to modulate the activity of ion channels and receptors, including NMDA receptors and voltage-gated calcium channels.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. This compound has also been shown to increase the production of reactive oxygen species and activate antioxidant enzymes, such as superoxide dismutase and catalase. In addition, this compound has been found to modulate the activity of ion channels and receptors, leading to changes in synaptic transmission and neuronal excitability.

Advantages and Limitations for Lab Experiments

2-chloro-N-[3-(methylthio)phenyl]-4-nitrobenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been found to have a wide range of biochemical and physiological effects, making it a useful tool for studying various biological processes. However, this compound also has some limitations. It has been found to be cytotoxic at high concentrations, which may limit its use in some experiments. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.

Future Directions

There are several future directions for the research on 2-chloro-N-[3-(methylthio)phenyl]-4-nitrobenzamide. One potential direction is to further investigate its antitumor activity and its mechanism of action. Another direction is to explore its neuroprotective effects and its potential for the treatment of neurodegenerative diseases. In addition, this compound could be used as a lead compound for the development of new drugs that target topoisomerase II or modulate the Nrf2/ARE pathway. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential for use in various scientific research applications.

properties

IUPAC Name

2-chloro-N-(3-methylsulfanylphenyl)-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3S/c1-21-11-4-2-3-9(7-11)16-14(18)12-6-5-10(17(19)20)8-13(12)15/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUIMDAFTHSJCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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